4-(Chloromethyl)-2-isopropylpyrimidine
Overview
Description
4-(Chloromethyl)-2-isopropylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 4-position and an isopropyl group at the 2-position. Pyrimidines are a class of compounds that are widely studied due to their presence in nucleic acids and their importance in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-isopropylpyrimidine typically involves the chloromethylation of 2-isopropylpyrimidine. One common method is the reaction of 2-isopropylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the pyrimidine ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and distillation ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(azidomethyl)-2-isopropylpyrimidine, 4-(thiocyanatomethyl)-2-isopropylpyrimidine, and 4-(aminomethyl)-2-isopropylpyrimidine can be formed.
Oxidation Products: Oxidation can yield compounds like 4-(formylmethyl)-2-isopropylpyrimidine.
Reduction Products: Reduction typically produces 4-methyl-2-isopropylpyrimidine.
Scientific Research Applications
4-(Chloromethyl)-2-isopropylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-isopropylpyrimidine involves its interaction with nucleophiles in biological systems. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity makes it useful in the design of drugs that target specific enzymes or receptors by forming stable adducts .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyrimidine: Lacks the isopropyl group, making it less hydrophobic and potentially less bioavailable.
2-Isopropylpyrimidine: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
4-(Bromomethyl)-2-isopropylpyrimidine: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
4-(Chloromethyl)-2-isopropylpyrimidine is unique due to the presence of both the chloromethyl and isopropyl groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)8-10-4-3-7(5-9)11-8/h3-4,6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENIQWRTBCLNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255387 | |
Record name | 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-41-1 | |
Record name | 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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